molecular formula C18H25NO3 B241708 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid

1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid

Cat. No. B241708
M. Wt: 303.4 g/mol
InChI Key: DJKAHODAMHQADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid, also known as PPCA, is a cyclic amino acid that has shown potential in various scientific research applications.

Mechanism of Action

1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid exerts its effects through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and fatty acid synthase (FAS). COX-2 is involved in the production of prostaglandins, which play a role in inflammation and cancer progression. FAS is involved in the synthesis of fatty acids, which are essential for cancer cell growth. By inhibiting these enzymes, 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid can reduce inflammation and inhibit cancer cell growth.
Biochemical and physiological effects:
1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid has been shown to have anti-inflammatory, anti-cancer, and metabolic effects. 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid inhibits the activity of COX-2, reducing the production of prostaglandins and inflammation. 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid also inhibits the activity of FAS, reducing the synthesis of fatty acids and inhibiting cancer cell growth. Additionally, 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid has been shown to regulate glucose and lipid metabolism, making it a potential therapeutic agent for metabolic disorders.

Advantages and Limitations for Lab Experiments

1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid has several advantages for use in lab experiments. It is easy to synthesize and has high purity and yield. Additionally, 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid has been extensively studied for its potential therapeutic applications, making it a promising compound for further research. However, 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid has some limitations, including its solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid. One area of interest is the development of 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid analogs with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid and its potential therapeutic applications. 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid may also have applications in the development of new drugs for the treatment of cancer, inflammation, and metabolic disorders.

Synthesis Methods

1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid can be synthesized through a multistep process involving the reaction of 1,2,2-trimethylcyclopentanone with phenethylamine followed by the addition of isobutyl chloroformate and triethylamine. This process yields 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid in high purity and yield.

Scientific Research Applications

1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid has been shown to regulate glucose and lipid metabolism, making it a potential therapeutic agent for metabolic disorders.

properties

Product Name

1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

1,2,2-trimethyl-3-(1-phenylethylcarbamoyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C18H25NO3/c1-12(13-8-6-5-7-9-13)19-15(20)14-10-11-18(4,16(21)22)17(14,2)3/h5-9,12,14H,10-11H2,1-4H3,(H,19,20)(H,21,22)

InChI Key

DJKAHODAMHQADM-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCC(C2(C)C)(C)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCC(C2(C)C)(C)C(=O)O

solubility

45.5 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.